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Compound of Interest

Compound Name: tert-Butoxychlorodiphenylsilane

Cat. No.: B093950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
Butoxychlorodiphenylsilane, a versatile organosilane compound. The following sections

detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics, offering valuable data for identification, characterization, and quality control in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of tert-Butoxychlorodiphenylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of tert-Butoxychlorodiphenylsilane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.7 - 7.4 Multiplet 10H Phenyl protons

1.35 Singlet 9H tert-Butyl protons

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Table 2: ¹³C NMR Data of tert-Butoxychlorodiphenylsilane

Chemical Shift (δ) ppm Assignment

~135 Phenyl C (ipso)

~132 Phenyl C (ortho, meta, para)

~75 Quaternary C (tert-Butyl)

~31 Methyl C (tert-Butyl)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of tert-Butoxychlorodiphenylsilane

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H stretch

~2970 Strong
Aliphatic C-H stretch (tert-

Butyl)

~1430 Strong Si-Phenyl stretch

~1110 Strong Si-O-C stretch

~820 Strong Si-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)
Table 4: Major Mass Fragments of tert-Butoxychlorodiphenylsilane
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m/z Relative Intensity Proposed Fragment

274 Moderate [M]+ (Molecular ion)

217 High [M - C(CH₃)₃]+

199 High [M - C(CH₃)₃O]+

181 Moderate [Si(C₆H₅)₂Cl]+

77 Moderate [C₆H₅]+

57 High [C(CH₃)₃]+

Technique: Gas Chromatography-Mass Spectrometry (GC-MS). Ionization: Electron Ionization

(EI).

Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic

data for organosilicon compounds like tert-Butoxychlorodiphenylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of tert-Butoxychlorodiphenylsilane (approximately 10-20 mg) is prepared in

deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added

as an internal reference standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or

higher field) NMR spectrometer.

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled experiment is typically used to obtain singlet peaks for each

unique carbon environment. A wider spectral width (e.g., -10 to 220 ppm) is required. Due to

the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy
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The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory, often with a diamond or zinc selenide

(ZnSe) crystal. A small amount of the liquid sample is placed directly onto the ATR crystal. The

spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An

average of 16 to 32 scans is usually sufficient to obtain a spectrum with a good signal-to-noise

ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted.

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS).

Gas Chromatography (GC): A dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or hexane) is injected into the GC. A non-polar capillary column (e.g., DB-

5ms) is commonly used. The oven temperature is programmed to ramp from a low initial

temperature (e.g., 50 °C) to a final high temperature (e.g., 250 °C) to ensure the separation

of the compound from any impurities. Helium is typically used as the carrier gas.

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the MS ion

source. Electron Ionization (EI) at 70 eV is a standard method for generating the molecular

ion and characteristic fragments. The resulting ions are then separated by a mass analyzer

(e.g., a quadrupole) and detected. The mass spectrum is recorded over a mass-to-charge

(m/z) range of approximately 40-500 amu.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of tert-
Butoxychlorodiphenylsilane.
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Caption: Workflow for Spectroscopic Analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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